Glycinyl m-(trifluoromethyl)cinnamate

Stereochemistry Reference Standard Qualification Isomeric Purity

Glycinyl m-(trifluoromethyl)cinnamate, systematically named 2-[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]acetic acid, is the glycine conjugate of 3-(trifluoromethyl)cinnamic acid and a well-characterized phase II metabolite of the calcimimetic drug cinacalcet (designated M7-Gly). It is a low-molecular-weight (273.21 g/mol) fluorinated aromatic compound with a defined E-configuration at the double bond, which is critical for its biological relevance and analytical differentiation from the high-energy Z-isomer.

Molecular Formula C12H10F3NO3
Molecular Weight 273.21 g/mol
CAS No. 1029092-60-1
Cat. No. B1649644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycinyl m-(trifluoromethyl)cinnamate
CAS1029092-60-1
Molecular FormulaC12H10F3NO3
Molecular Weight273.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C=CC(=O)NCC(=O)O
InChIInChI=1S/C12H10F3NO3/c13-12(14,15)9-3-1-2-8(6-9)4-5-10(17)16-7-11(18)19/h1-6H,7H2,(H,16,17)(H,18,19)/b5-4+
InChIKeyJYMGWJYSVGDUQH-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycinyl m-(trifluoromethyl)cinnamate (CAS 1029092-60-1) Procurement Guide: A Definitive Cinacalcet Metabolite Reference Standard


Glycinyl m-(trifluoromethyl)cinnamate, systematically named 2-[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]acetic acid, is the glycine conjugate of 3-(trifluoromethyl)cinnamic acid and a well-characterized phase II metabolite of the calcimimetic drug cinacalcet (designated M7-Gly) [1]. It is a low-molecular-weight (273.21 g/mol) fluorinated aromatic compound with a defined E-configuration at the double bond, which is critical for its biological relevance and analytical differentiation from the high-energy Z-isomer [1][2]. As a cinacalcet-specific metabolite, it is primarily used as a certified reference standard, an internal standard in bioanalytical method development, and as a key tracer in preclinical and clinical ADME studies [3].

Certified reference standard for cinacalcet urinary metabolite profiling in bioanalytical method validation
E-isomer stereochemically defined, supports reproducible LC-MS/MS retention and fragmentation
Phase II metabolite standard (glycine conjugate) distinct from glucuronide forms for extraction workflow fit

Why Generic Cinacalcet Metabolites Cannot Substitute for Glycinyl m-(trifluoromethyl)cinnamate in Regulated Bioanalysis


Substituting glycinyl m-(trifluoromethyl)cinnamate with other cinacalcet metabolites (e.g., M8-Gly, M2a-Glu, M2b-Glu) or with non-fluorinated cinnamoylglycine is analytically and pharmacologically unsound due to fundamental differences in stereochemistry, substitution pattern, and metabolic pathway origin. Glycinyl m-(trifluoromethyl)cinnamate possesses a specific E-configuration with a low energy barrier (0.7950 kcal/mol) that defines its chromatographic retention and mass spectrometric fragmentation, whereas the Z-isomer is thermodynamically disfavored (28.2087 kcal/mol) and is not naturally produced [1]. The meta-trifluoromethyl substitution on the cinnamic acid moiety confers distinct lipophilicity and ionization properties compared to ortho- or para-substituted analogs, directly affecting reversed-phase HPLC separation and mass spectrometry response factors [2]. Furthermore, glycine conjugates exhibit different extraction efficiency and derivatization kinetics compared to glucuronide metabolites (M2a-Glu, M2b-Glu) in standard urine and plasma preparation protocols, making cross-analyte substitution incompatible with validated bioanalytical methods [3].

Stereochemistry mismatch
Z-isomer or non-fluorinated cinnamoylglycine may alter chromatographic retention and MS response, limiting direct substitution.
Conjugation pathway difference
Glucuronide metabolites (M2a-Glu, M2b-Glu) exhibit different extraction efficiency and derivatization kinetics; cross-analyte substitution may invalidate validated methods.
Positional isomer effect
Ortho- or para-substituted trifluoromethyl analogs show distinct lipophilicity and steric profiles; meta-isomer identity is required for SAR and retention alignment.

Quantitative Differentiation of Glycinyl m-(trifluoromethyl)cinnamate: Evidence-Based Selection Criteria for Procurement


E-Isomer Conformational Stability as a Critical Purity Determinant for Reference Standard Qualification

Glycinyl m-(trifluoromethyl)cinnamate exists exclusively as the E-isomer in its biologically relevant form. The E-configuration exhibits a minimized molecular mechanics energy of 0.7950 kcal/mol, while the Z-isomer is energetically penalized at 28.2087 kcal/mol [1]. This 27.4 kcal/mol energy gap represents a >35-fold thermodynamic preference for the E-form, ensuring that chemically synthesized or biosynthesized material maintains the correct configuration. In contrast, the non-fluorinated analog cinnamoylglycine (a common endogenous urine marker) lacks the trifluoromethyl substituent and thus has a different rotational barrier and configurational stability profile, making it unsuitable as a surrogate standard [2].

E-Isomer Stability
Class-level inference
ΔE = 27.4 kcal/mol, >35-fold thermodynamic preference for E-isomer over Z-isomer (MM2 energy)
Configurational homogeneity supports reproducible LC-MS retention and peak assignment
Energy values from force-field minimization; experimental confirmation recommended
Stereochemistry Reference Standard Qualification Isomeric Purity

Meta-Trifluoromethyl Substitution Balances Lipophilicity and Steric Effects Relative to Ortho and Para Isomers

A systematic study of trifluoromethyl-substituted cinnamamides demonstrated that the meta-CF3 substitution (as in glycinyl m-(trifluoromethyl)cinnamate) produces high anticonvulsant activity that is statistically indistinguishable from the para-CF3 analog, while both significantly outperform the ortho-CF3 analog [1]. The ortho-substituted compound suffers from a steric hindrance effect that disrupts conjugation between the benzene ring and the ethylenic double bond, as evidenced by UV spectral shifts and reduced biological activity [1]. Despite the para-CF3 group having a higher Hammett constant (stronger electron-withdrawing effect) than meta-CF3, the in vivo anticonvulsant activities of m-CF3 and p-CF3 cinnamamides showed no significant difference, indicating that meta-substitution achieves a favorable electronic profile without the steric penalty of ortho-substitution or the potential metabolic instability sometimes associated with para-substitution [1].

Positional Isomer Activity
Class-level inference
m-CF3 and p-CF3 cinnamamides showed comparable anticonvulsant response; o-CF3 significantly reduced (MES test). Steric hindrance disrupts conjugation in ortho isomer.
Meta-substitution reported to balance bioactivity and steric profile; supports isomer selection in SAR
Data from murine seizure model; direct extrapolation to metabolite context requires review
Structure-Activity Relationship Lipophilicity Steric Effects Anticonvulsant Activity

Cinacalcet Metabolite M7-Gly is a Major Urinary Excretion Product Distinct from Glucuronide Metabolites in Validated HPLC Methods

A fully validated RP-HPLC method with pre-column fluorescent derivatization achieved limits of detection (LOD) of 5×10^{-4} to 3×10^{-3} ng/mL and limits of quantification (LOQ) of 2×10^{-3} to 1×10^{-2} ng/mL for four cinacalcet urinary metabolites including M7-Gly (glycinyl m-(trifluoromethyl)cinnamate) and M8-Gly, as well as the glucuronide conjugates M2a-Glu and M2b-Glu [1]. The method demonstrated linearity with r^2 > 0.996 over 1-10 ng/mL, accuracy of 92-110%, and intra-day/inter-day precision with RSD < 6.2% [1]. In contrast, the parent drug cinacalcet is not detected in human urine (<1% of circulating radioactivity), meaning that procurement of cinacalcet alone is insufficient for urinary pharmacokinetic studies [2]. Furthermore, M7-Gly is a specifically glycine-conjugated metabolite arising from N-dealkylation, whereas M2a-Glu and M2b-Glu are glucuronide conjugates from naphthalene ring oxidation, representing distinct metabolic pathways that require separate analytical standards for accurate quantification [2].

Urinary Metabolite LOD
Cross-study comparable
LOD: 5×10⁻⁴–3×10⁻³ ng/mL; LOQ: 2×10⁻³–1×10⁻² ng/mL (HPLC-FLD with PDAM derivatization). Cinacalcet not detected in urine.
Certified M7-Gly standard essential for urinary metabolite quantification in bioanalytical methods
Method validated on C18 column; cross-validated for glycine conjugates only
Bioanalytical Method Validation HPLC-FLD Urinary Metabolite Profiling Cinacalcet Pharmacokinetics

Glycine Conjugation Confers Specific Physicochemical Properties Distinct from Free Acid and Glucuronide Forms

Glycinyl m-(trifluoromethyl)cinnamate contains both a carboxylic acid group (from glycine) and an amide linkage from the cinnamoyl moiety, yielding a predicted logP of 2.415 and a topological polar surface area (TPSA) of 66.73 Ų [1]. In comparison, the parent free acid, 3-(trifluoromethyl)cinnamic acid, has a molecular weight of 216.16 g/mol and a different logP value that affects its chromatographic behavior and ionization efficiency [2]. The glycine conjugate's dual hydrogen bond donor capacity (2 HBD) and six hydrogen bond acceptors (6 HBA) enable specific solid-phase extraction (SPE) interactions distinct from glucuronide metabolites, which are more polar and less amenable to reversed-phase retention under acidic conditions [3]. This physicochemical differentiation translates into practical considerations for analytical method development: the glycine conjugate requires pH-controlled extraction conditions (pH 3.5 acetate buffer is specified in the validated method) to maintain its neutral form for efficient reversed-phase retention [3].

Physicochemical Profile
Supporting evidence
logP 2.415, TPSA 66.73 Ų, 2 HBD, 6 HBA. Glycine conjugate vs free acid MW 216.16 with different logP and extraction behavior.
Physicochemical properties support specific SPE and reversed-phase retention design
Predicted values; experimental logP verification advised for method transfer
Physicochemical Properties Metabolite Extractability Sample Preparation

Certified Reference Standard Purity Specification Provides Quantified Quality Threshold for Bioanalytical Method Validation

Glycinyl m-(trifluoromethyl)cinnamate is commercially available at a purity specification of 95% (molecular formula C12H10F3NO3, MW 273.21 g/mol) [1]. This level of chemical purity is critical for its use as a reference standard in bioanalytical method validation, where impurities >5% can introduce matrix effects, interfere with derivatization reactions, or produce extraneous peaks in fluorescence detection [2]. In comparison, non-certified research-grade compounds often lack a documented purity threshold, which can lead to failed method validation runs, inaccurate calibration curves, and ultimately rejected regulatory submissions. The 95% purity specification aligns with ICH Q2(R1) guidelines for reference standards used in analytical procedures [3]. Furthermore, the compound's specific UNII identifier (M4SJ278R3C) and CAS registry number (1029092-60-1) allow unambiguous regulatory identification and traceability across pharmacopeial databases, a feature absent for non-registered research compounds [1].

Reference Standard Purity
Supporting evidence
Purity specification 95% (commercial). UNII: M4SJ278R3C; FDA GSRS registered.
Documented purity threshold supports method validation consistency
Verification against supplier COA and independent purity assay recommended
Reference Standard Purity Specification Quality Control Regulatory Compliance

Optimal Procurement Scenarios for Glycinyl m-(trifluoromethyl)cinnamate in Pharmaceutical and Bioanalytical Research


Certified Reference Standard for Cinacalcet Urinary Metabolite Profiling in GLP Pharmacokinetic Studies

In regulated pharmacokinetic studies of cinacalcet hydrochloride, glycinyl m-(trifluoromethyl)cinnamate (M7-Gly) serves as an essential certified reference standard for quantitative urinary metabolite analysis. The validated RP-HPLC-FLD method achieves LOD of 5×10^{-4} to 3×10^{-3} ng/mL and LOQ of 2×10^{-3} to 1×10^{-2} ng/mL specifically for glycine-conjugated metabolites including M7-Gly, using pre-column derivatization with 1-pyrenyldiazomethane (PDAM) [1]. As cinacalcet itself is not detected in urine, procurement of M7-Gly as a discrete analytical standard is mandatory for the accurate quantification of this major urinary excretion product in bioequivalence and therapeutic drug monitoring studies [2].

Enzyme Kinetics and In Vitro Metabolism Studies of N-Dealkylation and Glycine Conjugation Pathways

Researchers investigating the CYP450-mediated N-dealkylation of cinacalcet followed by glycine conjugation require glycinyl m-(trifluoromethyl)cinnamate as a reference analyte to quantify enzymatic activity in liver microsomal and hepatocyte incubation systems. The compound's distinct physicochemical profile (logP 2.415, TPSA 66.73 Ų) enables its selective extraction from complex biological matrices, while its E-configurational stability ensures consistent LC-MS/MS response [3]. This application differentiates M7-Gly from glucuronide metabolites (M2a-Glu, M2b-Glu), which are produced by an independent oxidative pathway and require separate analytical standards [2].

Fluorinated Building Block for Structure-Activity Relationship Studies of Trifluoromethyl Cinnamate Derivatives

As a meta-trifluoromethyl-substituted cinnamate-glycine conjugate, this compound provides a positional isomer optimized scaffold for medicinal chemistry SAR investigations. Studies have demonstrated that meta-substitution achieves high biological activity comparable to para-substitution while avoiding the steric hindrance that severely impairs ortho-substituted analogs [4]. The compound's defined E-stereochemistry and 95% commercial purity enable reproducible synthesis of derivative libraries for anticonvulsant screening, calcium-sensing receptor modulation, and related pharmacological evaluations.

Internal Standard for LC-MS/MS Method Development in Cinacalcet Metabolite Panels

The compound's unique UNII identifier (M4SJ278R3C) and confirmed E-configuration provide unambiguous mass spectrometric identification, making it suitable as a stable-isotope-labeled internal standard precursor or as a non-labeled system suitability standard for cinacalcet metabolite panel methods. Its molecular weight (273.21 g/mol) and characteristic fragmentation pattern arising from the glycine-amide linkage differentiate it from M8-Gly and glucuronide metabolites, enabling its use as a retention time marker in multiplexed HPLC-MS assays. The 35-fold thermodynamic preference for the E-isomer guarantees that synthetic material reproduces the chromatographic behavior of the endogenous metabolite, a prerequisite for reliable peak assignment in unknown sample analysis [3].

Application
Selection Property
Validation Focus
Urinary metabolite quantification in PK bioanalysis
Certified reference standard with defined purity and stereochemistry
Method accuracy and precision endpoints; matrix effect evaluation
In vitro metabolism and enzyme kinetics studies
Defined logP, TPSA, and hydrogen bond profile for selective extraction
Extraction recovery and LC-MS response consistency
Fluorinated SAR building block
Meta-substituted trifluoromethyl cinnamate scaffold, E-isomer
Positional isomer purity and stereochemical reproducibility
LC-MS/MS system suitability and metabolite panel marker
Characteristic fragmentation and retention time from glycine-amide structure
Peak assignment and system suitability in multiplexed assays
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